

In-Depth Technical Guide: 4-Amino-1-benzylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-1-benzylpiperidine-4-carboxylic Acid

Cat. No.: B112576

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

4-Amino-1-benzylpiperidine-4-carboxylic acid is a versatile bifunctional molecule that serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, combined with strategically positioned amino and carboxylic acid functional groups, makes it an ideal starting point for the synthesis of diverse and complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the development of novel therapeutic agents.

Structure and Chemical Identity:

The core structure consists of a piperidine ring N-substituted with a benzyl group. At the C4 position, both an amino group and a carboxylic acid moiety are attached, creating a quaternary center. This unique arrangement provides a three-dimensional framework that can be functionalized to interact with various biological targets.

- IUPAC Name: **4-Amino-1-benzylpiperidine-4-carboxylic acid**
- CAS Number: 39143-25-4 (for the free base)[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula: C₁₃H₁₈N₂O₂[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Molecular Weight: 234.29 g/mol [\[1\]](#)[\[4\]](#)

The hydrochloride salt (CAS No. 61087-51-2) is also commonly used to improve solubility and stability.[\[1\]](#)

Physicochemical and Derivative Data

The utility of **4-Amino-1-benzylpiperidine-4-carboxylic acid** as a scaffold is demonstrated by the biological activity of its derivatives. The following table summarizes key data for the parent compound and examples of its derivatives with noted biological activities.

Compound/ Derivative	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Biological Activity	Quantitative Data
4-Amino-1-benzylpiperidine-4-carboxylic acid	39143-25-4	C ₁₃ H ₁₈ N ₂ O ₂	234.29	Precursor/Scaffold	Not Applicable
Hydrochloride Salt	61087-51-2	C ₁₃ H ₁₉ ClN ₂ O ₂	270.76	Precursor/Scaffold	Not Applicable
Antimicrobial Conjugates	Not Available	Varies	Varies	Antibacterial	MIC values as low as 6 µg/mL against certain strains [1]
Neuroprotective Derivatives	Not Available	Varies	Varies	AChE and BACE1 Inhibition	Promising inhibitory activity observed [1]

Experimental Protocols

Synthesis of 4-Amino-1-benzylpiperidine-4-carboxylic acid

A common synthetic route involves the hydrolysis of a hydantoin precursor. The following is a representative experimental protocol:

Materials:

- 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Sodium hydroxide (NaOH)
- Deionized water
- Concentrated hydrochloric acid (HCl)

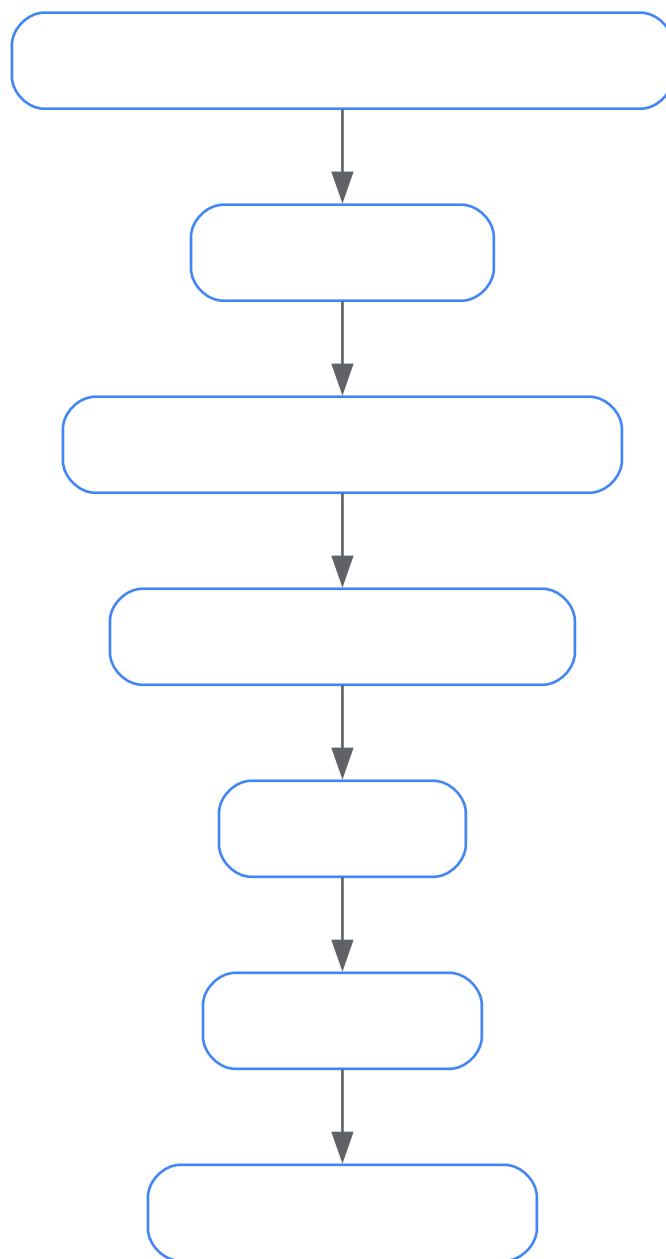
Procedure:

- Dissolve 2.4 kg of sodium hydroxide in 10 L of deionized water in a 20 L reactor.
- Add 614 g of 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione to the solution to form a suspension.
- Heat the suspension to 80°C and then gradually increase the temperature in 10°C increments to 105°C. Vigorous foaming may be observed.
- Maintain the reaction at 108°C with continuous stirring overnight.
- After the reaction is complete, cool the mixture to 10°C.
- Slowly add 5 L of concentrated hydrochloric acid dropwise to adjust the pH to 7-8, ensuring the temperature does not exceed 23°C.
- A solid will precipitate. Collect the precipitate by filtration.
- Dry the resulting solid under vacuum at 40°C for 3 days, followed by drying at 80°C overnight to yield the final product.[\[2\]](#)

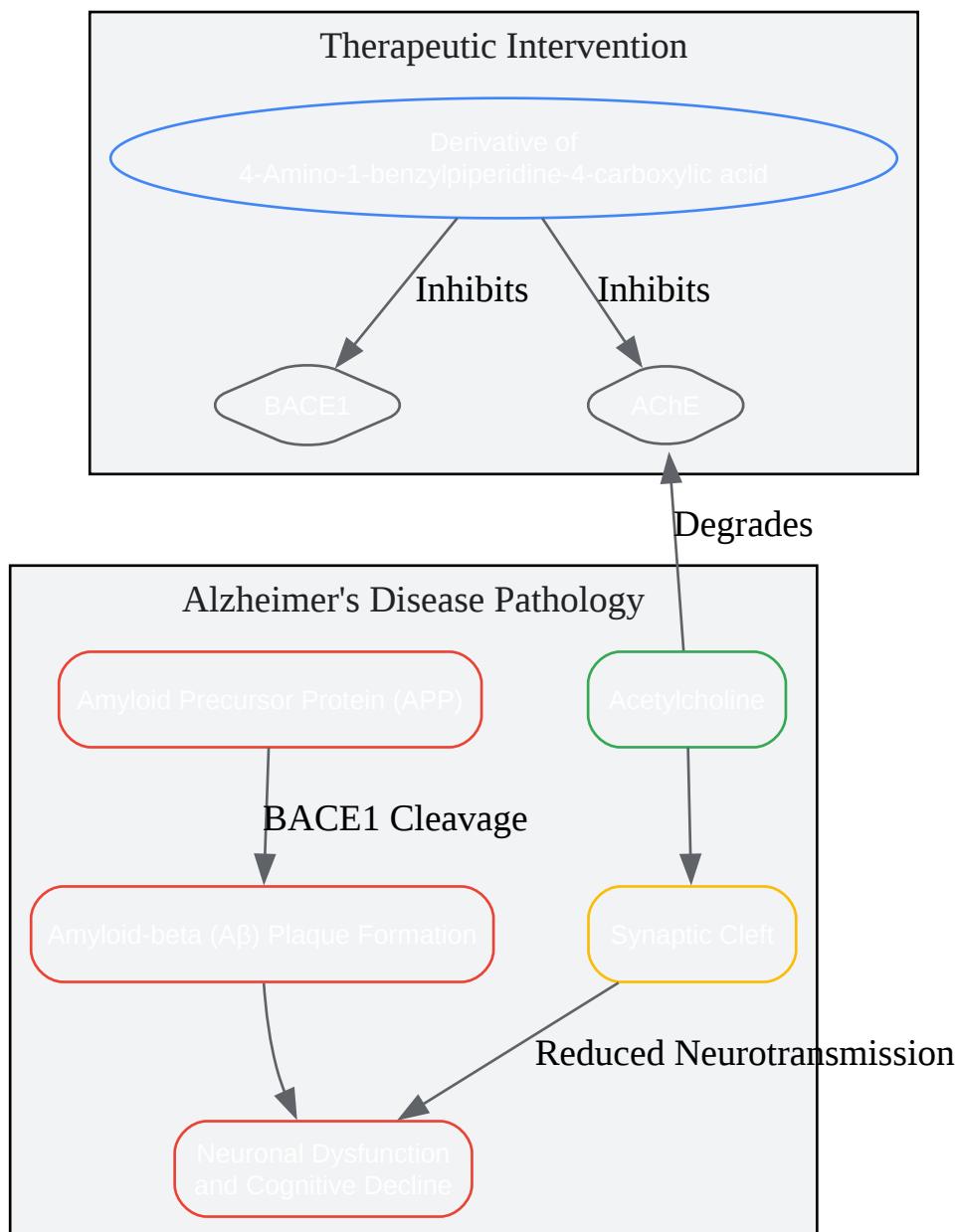
Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of **4-Amino-1-benzylpiperidine-4-carboxylic acid** make it a valuable scaffold for developing therapeutics targeting a range of diseases.

Neurodegenerative Diseases


Derivatives of this compound have shown promise as inhibitors of acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), two key enzymes implicated in the pathology of Alzheimer's disease.^[1] The piperidine core can serve as a central scaffold to position functional groups that interact with the active sites of these enzymes.

Antimicrobial Agents


Conjugates of **4-Amino-1-benzylpiperidine-4-carboxylic acid** have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.^[1] The ability to readily modify the amino and carboxylic acid groups allows for the exploration of structure-activity relationships to optimize potency and spectrum of activity.

Visualizing Workflows and Pathways

To better understand the utility of **4-Amino-1-benzylpiperidine-4-carboxylic acid**, the following diagrams illustrate its synthetic workflow and its application in targeting pathways relevant to disease.

[Click to download full resolution via product page](#)

Caption: Synthetic and Drug Discovery Workflow.

[Click to download full resolution via product page](#)

Caption: Targeting Pathways in Alzheimer's Disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride | 150435-80-6 | Benchchem [benchchem.com]
- 2. 4-AMINO-1-BENZYL-PIPERIDINE-4-CARBOXYLIC ACID | 39143-25-4 [chemicalbook.com]
- 3. 4-Amino-1-benzylpiperidine-4-carboxylic acid [oakwoodchemical.com]
- 4. 4-AMINO-1-BENZYL-PIPERIDINE-4-CARBOXYLIC ACID CAS#: 39143-25-4 [m.chemicalbook.com]
- 5. 4-Amino-1-benzylpiperidine-4-carboxylic Acid | C13H18N2O2 | CID 1480362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 4-Amino-1-benzylpiperidine-4-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112576#4-amino-1-benzylpiperidine-4-carboxylic-acid-cas-number-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com